Chromium mono silicide

Electrical Resistivity Phase Identification Conductivity

Chromium mono silicide (CAS 12018-08-5, CrSi) is a refractory intermetallic compound belonging to the chromium-silicon binary system. Unlike its more extensively studied disilicide (CrSi2) counterpart, CrSi is characterized by a cubic crystal structure (cP8, space group P2₁3) and a density of 5.44 g/cm³.

Molecular Formula CrSi
Molecular Weight 80.081 g/mol
CAS No. 12018-08-5
Cat. No. B12649624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium mono silicide
CAS12018-08-5
Molecular FormulaCrSi
Molecular Weight80.081 g/mol
Structural Identifiers
SMILES[Si]#[Cr]
InChIInChI=1S/Cr.Si
InChIKeyDYRBFMPPJATHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Mono Silicide (CrSi) Procurement Baseline & Material Identity


Chromium mono silicide (CAS 12018-08-5, CrSi) is a refractory intermetallic compound belonging to the chromium-silicon binary system. Unlike its more extensively studied disilicide (CrSi2) counterpart, CrSi is characterized by a cubic crystal structure (cP8, space group P2₁3) and a density of 5.44 g/cm³ [1]. Bulk CrSi exhibits metallic electrical conductivity with a resistivity of approximately 2 × 10⁻⁴ Ω·cm [2]. Its thermodynamic stability is evidenced by a standard free energy of formation (ΔG°f/R) of −3.62 kK at 1500 K [3], positioning it as an intermediate phase whose distinct stoichiometric, electronic, and thermodynamic identity must be explicitly specified in scientific procurement.

Why Generic Substitution Fails for Chromium Mono Silicide (CrSi) in High-Precision Applications


The chromium-silicon phase diagram contains multiple intermetallic phases, including Cr₃Si, Cr₅Si₃, CrSi, and CrSi₂, each with fundamentally distinct crystallographic, electronic, and thermochemical signatures [1]. Generic substitution of 'chromium silicide' without specifying the exact phase risks procuring a material with a semiconducting behavior (CrSi₂, band gap ~0.35 eV) instead of the desired metallic conductivity [2], or a phase with significantly different Debye temperature (ΘD sequence: Cr₅Si₃ > CrSi > Cr₃Si > CrSi₂) that governs high-temperature thermodynamic stability [3]. The free energy of formation varies by over 0.6 kK between phases at 1500 K [4], meaning phase-specific selection is critical for applications requiring predictable thermodynamic behavior.

Quantitative Differentiation of Chromium Mono Silicide vs. Closest Analogs


Metallic Conductivity vs. Semiconducting Disilicide: Electrical Resistivity Head-to-Head

CrSi exhibits definitive metallic electrical behavior, whereas CrSi₂ is a narrow-gap semiconductor. Bulk CrSi resistivity is approximately 2 × 10⁻⁴ Ω·cm [1]. In contrast, single-crystal CrSi₂ (n-type, carrier concentration ~10¹⁸ cm⁻³) exhibits resistivity exceeding 10 mΩ·cm at room temperature [2]. Sputtered CrSi thin films span 10⁻⁴ to 10³ Ω·cm depending on composition , highlighting both the metallic baseline and the uniquely wide resistivity tunability of the CrSi system unmatched by stoichiometric CrSi₂.

Electrical Resistivity Phase Identification Conductivity

Debye Temperature Ranking Confirms Intermediate High-Temperature Stability Between Cr₅Si₃ and Cr₃Si

First-principles calculations of the full Cr-Si binary system establish the Debye temperature (ΘD) sequence as Cr₅Si₃ > CrSi > Cr₃Si > CrSi₂ [1]. CrSi achieves a calculated ΘD of approximately 570 K, higher than Cr₃Si (~500 K) and CrSi₂ (~400 K) but lower than Cr₅Si₃ (~600 K) [2]. This intermediate position in the sequence makes CrSi the optimal phase when both robust thermal stability (exceeding Cr₃Si and CrSi₂ by 14–43%) and the advantageous metallic conductivity of the monosilicide phase are required concurrently.

Thermodynamic Stability Debye Temperature First-Principles

Thermodynamic Phase Stability: CrSi Intermediate Free Energy vs. CrSi₂, Cr₅Si₃, and Cr₃Si

Experimental Knudsen cell mass spectrometry measurements at 1500 K yield standard free energies of formation (ΔG°f/R) of −3.07 kK for CrSi₂, −3.62 kK for CrSi, −3.73 kK for Cr₅Si₃, and −3.28 kK for Cr₃Si [1]. The monotonically more negative values with increasing Cr content from CrSi₂ through CrSi to Cr₅Si₃ demonstrate that CrSi occupies a distinct thermodynamic minimum—more stable than CrSi₂ by 0.55 kK (R = 8.314 J/mol·K) but less stable than Cr₅Si₃ by 0.11 kK. Standard enthalpies of formation (ΔH°f/R) at 298.15 K follow: CrSi₂ −3.36 kK, CrSi −3.20 kK, Cr₅Si₃ −3.38 kK, Cr₃Si −3.39 kK [2].

Free Energy of Formation Thermodynamics Phase Stability

CrSi Thin-Film Resistors: Ultra-Wide Resistivity Span with Near-Zero TCR vs. NiCr Limitations

CrSi-based thin films achieve resistivities spanning 10³ to 10⁵ μΩ·cm (1 × 10⁻³ to 1 × 10⁻¹ Ω·cm) while maintaining a temperature coefficient of resistivity (TCR) near zero ppm/K when oxygen is incorporated [1]. Precision CrSi(O,N) cermet films deliver TCR of 10 ppm/K and long-term stability ΔR/R < 0.2% in the 2–20 mΩ·cm range [2]. In contrast, NiCr thin films, the industry benchmark for precision resistors, are typically limited to TCR of ±25–50 ppm/K with lower maximum sheet resistances . The CrSi system's ability to reach sheet resistances >20 kΩ/□ with TCR within ±100 ppm/K after annealing [3] represents a capability gap not accessible with conventional NiCr alloys.

Thin Film Resistor TCR Resistivity

Medical Electrode Coating: Single-Layer CrSi Monosilicide vs. Multilayer Coating Architectures

Patent US20220296145 claims a method for coating medical device electrodes consisting essentially of chromium monosilicide (CrSi), explicitly specifying single-layer CrSi coatings for predefined resistance and color [1]. This contrasts fundamentally with conventional multilayer dry electrode architectures that stack Cu, Ni, and Ag/AgCl or Rh/Pd/Au layers, introducing junction noise and impedance mismatches . The single-layer CrSi approach eliminates interlayer interfaces that generate signal distortion, while leveraging the metallic conductivity and corrosion resistance of the monosilicide phase.

Medical Device Coating Electrode Impedance

XPS Phase Identification: CrSi Shows Unique 0.2 eV Binding Energy Shift vs. CrSi₂

X-ray photoelectron spectroscopy (XPS) of in situ fractured clean surfaces reveals a binding energy shift of the Cr 2p₃/₂ level that is unique to CrSi. While CrSi₂ exhibits a negligible binding energy shift relative to elemental Cr, CrSi shows a binding energy 0.2 eV lower [1]. Additionally, the Si 2p binding energy of CrSi₂ is 0.3 eV higher than elemental Si, whereas CrSi Si 2p is lower than elemental Si [2]. These spectroscopic signatures provide unambiguous, non-destructive phase identification, enabling quality assurance of purchased material against mislabeled or mixed-phase chromium silicide lots.

XPS Surface Analysis Phase Identification

Evidence-Backed Application Scenarios for Chromium Mono Silicide (CrSi) Procurement


High-Ohmic Precision Thin-Film Resistors (VLSI & Instrumentation)

CrSi thin films deposited by reactive magnetron sputtering deliver resistivities from 10³ to 10⁵ μΩ·cm with TCR near zero, far exceeding the high-ohmic capability of NiCr [1]. Precision cermet CrSi(O,N) films achieve 2–20 mΩ·cm with TCR of 10 ppm/K and ΔR/R < 0.2%, making them ideal for integrated precision resistors in VLSI circuits and instrumentation [2].

Medical Device Electrode Coatings (Wearable Health Monitoring)

The single-layer CrSi electrode coating described in US20220296145 enables predefined resistance and color without the signal noise generated by multilayer Cu/Ni/Ag-AgCl stacks [3]. This application specifically requires chromium monosilicide, not disilicide, to achieve the specified metallic conductivity and interfacial behavior.

High-Temperature Diffusion Barrier and Protective Coating (Semiconductor & Aerospace)

With a Debye temperature of ~570 K and thermodynamic stability exceeding CrSi₂ by 0.55 kK at 1500 K, CrSi serves as an effective diffusion barrier in copper interconnects and as a protective coating at temperatures up to 850°C [4]. Its oxidation resistance in the 50–870°C range surpasses purely metallic chromium, as the Si component promotes formation of a passivating SiO₂ scale [5].

Sputtering Targets for Phase-Controlled Thin-Film Deposition

High-purity CrSi alloy sputtering targets (≥99.9%, oxygen ≤600 ppm, density ≥5.2 g/cm³) enable PVD deposition of films with tunable resistivity, from metallic (10⁻⁴ Ω·cm) to insulating (10³ Ω·cm), by adjusting Si content . This wide composition latitude is unmatched by single-phase CrSi₂ targets, giving process engineers a wider design space for resistive and contact layers.

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